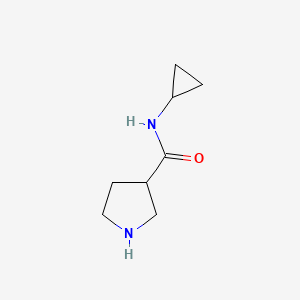

N-Cyclopropylpyrrolidine-3-carboxamide

Description

N-Cyclopropylpyrrolidine-3-carboxamide is a pyrrolidine-derived compound featuring a cyclopropyl group attached via a carboxamide linkage. Pyrrolidine derivatives are widely studied for their conformational rigidity and metabolic stability, often leveraged in medicinal chemistry for optimizing drug-like properties.

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

N-cyclopropylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11) |

InChI Key |

OFJJQALCJRIDEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2CCNC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Molecular and Structural Analysis

The table below compares N-Cyclopropylpyrrolidine-3-carboxamide with three related compounds from the evidence:

*Theoretical values inferred for this compound based on structural analogs.

Key Observations:

- Functional Group Impact : The carboxamide group in this compound and LY2033298 likely enhances solubility compared to the amine in 1-Cyclopropylpyrrolidin-3-amine .

- Molecular Complexity : The polycyclic systems in LY2033298 and the pyridine-pyrimidine derivative (evidence 4) suggest higher target specificity but reduced bioavailability due to increased molecular weight .

Pharmacological and Physicochemical Properties

1-Cyclopropylpyrrolidin-3-amine

LY2033298

Pyridine-Pyrimidine Derivative

- Design Rationale : The pyrimidine and pyridine moieties suggest targeting kinase or GPCR receptors, with stereochemistry (3R-pyrrolidine) critical for selectivity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-Cyclopropylpyrrolidine-3-carboxamide?

- Methodology : A two-step procedure is often utilized: (i) coupling pyrrolidine-3-carboxylic acid derivatives with cyclopropylamine using carbodiimide-based activation (e.g., EDC/HOBt) or via mixed carbonates, and (ii) purification via column chromatography or recrystallization. Evidence from analogous compounds (e.g., nevirapine intermediates) highlights the use of cyclopropylamine in nucleophilic substitution reactions under basic conditions (e.g., NaH in DMF) .

- Key Considerations : Solvent selection (e.g., diglyme for improved yield ), reaction temperature (room temperature vs. reflux), and catalyst choice (e.g., group II metal hydroxides ).

Q. How is structural characterization of this compound validated in academic research?

- Analytical Techniques :

- Mass Spectrometry : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., observed m/z 352.2 [M+1] in related pyrrolidine-carboxamide derivatives) .

- NMR Spectroscopy : - and -NMR to verify cyclopropyl group integration (e.g., characteristic signals for cyclopropyl protons at δ 0.5–1.5 ppm) and carboxamide NH resonance .

- Data Interpretation : Cross-validation with X-ray crystallography (if crystalline) or computational modeling (e.g., InChI key-based structural verification ).

Q. What analytical methods ensure purity and stability of this compound in experimental workflows?

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold ).

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

- Experimental Design :

- DoE (Design of Experiments) : Screen variables (e.g., solvent polarity, base strength, stoichiometry) using fractional factorial designs. For example, diglyme enhances reaction efficiency in cyclopropane ring formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track carboxamide bond formation and cyclopropane ring closure .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Reconciliation :

- Comparative Assay Analysis : Evaluate discrepancies in IC values by standardizing assay conditions (e.g., cell lines, incubation time) .

- Metabolite Profiling : Assess if conflicting results arise from metabolic instability (e.g., cytochrome P450-mediated degradation) using hepatic microsome assays .

- Computational Validation : Molecular docking studies to verify target binding affinity consistency across datasets .

Q. How are in vitro and in vivo pharmacological models designed to evaluate this compound derivatives?

- In Vitro Models :

- Target Engagement : Radioligand binding assays (e.g., -labeled analogs) to quantify receptor affinity .

- Functional Assays : Calcium flux or cAMP accumulation assays for GPCR-targeted derivatives .

- In Vivo Translation : Pharmacokinetic studies in rodent models to assess bioavailability, brain penetration (e.g., logP optimization), and metabolite identification via UPLC-QTOF-MS .

Methodological Challenges & Solutions

Q. What precautions are critical when handling sodium hydride in cyclopropane ring-forming reactions?

- Safety Protocols :

- Quenching : Avoid aqueous quenching (violent exothermic reaction); use tert-butanol or ethyl acetate for safe neutralization .

- Solvent Compatibility : Use anhydrous DMF or diglyme to prevent premature NaH decomposition .

Q. How can researchers address solubility limitations of this compound in biological assays?

- Formulation Strategies :

- Co-Solvents : DMSO (≤0.1% final concentration) or cyclodextrin-based encapsulation .

- Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.